

## T-448 (Belrestotug): A Comparative Analysis of Preclinical Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | T-448     |           |  |
| Cat. No.:            | B10818703 | Get Quote |  |

Cambridge, MA and Gosselies, Belgium - **T-448** (also known as EOS-448 or belrestotug), a human IgG1 anti-TIGIT monoclonal antibody, has demonstrated significant anti-tumor activity in preclinical models, positioning it as a noteworthy candidate in the competitive landscape of immuno-oncology. This guide provides a comparative overview of **T-448**'s preclinical performance against other anti-TIGIT antibodies, supported by available experimental data. A key differentiator for **T-448** is its functional Fc domain, which is crucial for its mechanism of action, including the depletion of regulatory T cells (Tregs) and engagement of Fcy receptors (FcyR) to activate effector immune cells.[1][2][3][4]

# In Vivo Efficacy: Superior Tumor Control in Combination Therapy

Preclinical studies have consistently shown that **T-448**, particularly when combined with anti-PD-1 therapy, results in potent anti-tumor effects. In murine models, this combination has been shown to induce strong anti-tumor responses, a phenomenon directly linked to its Fc-engaging isotype.[2]

Comparative In Vivo Performance in CT26 Colon Carcinoma Model

While direct head-to-head preclinical studies with quantitative data are not extensively published, the available information indicates that the efficacy of anti-TIGIT antibodies is significantly enhanced in combination with PD-1/PD-L1 blockade.



| Treatment Group                         | Mean Tumor<br>Volume (mm³) | Tumor Growth<br>Inhibition (TGI) (%) | Survival Benefit |
|-----------------------------------------|----------------------------|--------------------------------------|------------------|
| Isotype Control                         | High                       | Baseline                             | -                |
| Anti-PD-1<br>Monotherapy                | Moderate                   | Moderate                             | Moderate         |
| T-448 (murine<br>surrogate) + Anti-PD-1 | Low                        | Significant                          | Significant      |
| Alternative Anti-TIGIT<br>+ Anti-PD-1   | Low to Moderate            | Significant                          | Significant      |

Note: This table is a qualitative summary based on available preclinical data. Specific quantitative values from direct comparative studies are limited in the public domain.

# Mechanism of Action: A Multi-pronged Approach to Anti-Tumor Immunity

**T-448**'s mechanism of action extends beyond simple TIGIT blockade. Its functional Fc region facilitates a multi-faceted attack on tumors:

- Treg Depletion: **T-448** preferentially depletes regulatory T cells within the tumor microenvironment, which are known to suppress anti-tumor immune responses.[2][4]
- Effector T Cell Activation: By blocking the inhibitory TIGIT signal, T-448 unleashes the activity of cytotoxic CD8+ T cells.
- FcyR-Mediated Activation: The Fc portion of **T-448** engages Fcy receptors on myeloid cells and NK cells, leading to their activation and further enhancing the anti-tumor response.[1][2]

This multifaceted mechanism, particularly the FcyR engagement, is a key differentiator for **T-448**. Preclinical data has demonstrated that this activation of immune-stimulatory cells is dependent on this FcyR-mediated activity.[1]

Below is a diagram illustrating the proposed signaling pathway of **T-448**.





Click to download full resolution via product page

Caption: **T-448**'s dual mechanism of action.



## **Comparative Landscape of Anti-TIGIT Antibodies**

Several other anti-TIGIT antibodies are in clinical development, each with distinct characteristics.

- Tiragolumab: A fully human IgG1 anti-TIGIT antibody that has shown promising results in combination with atezolizumab (an anti-PD-L1 antibody) in non-small cell lung cancer (NSCLC).[5][6] Preclinical data for tiragolumab also supports a synergistic effect with PD-1/PD-L1 blockade.[5][6]
- Vibostolimab: A humanized IgG1 anti-TIGIT antibody being evaluated in combination with pembrolizumab (an anti-PD-1 antibody). Preclinical models have demonstrated its anti-tumor activity.[7][8][9]
- Domvanalimab: An Fc-silent anti-TIGIT monoclonal antibody. The absence of a functional Fc
  region is a key differentiator from T-448, tiragolumab, and vibostolimab, suggesting a primary
  mechanism of action focused on TIGIT blockade without inducing ADCC of TIGIT-expressing
  cells.[10][11][12]

While all these antibodies target the TIGIT-PVR pathway, the presence or absence of a functional Fc domain is a critical design feature that dictates their precise mechanisms of action and may influence their efficacy and safety profiles.

## **Experimental Protocols**

Detailed experimental protocols for the preclinical evaluation of **T-448** are often proprietary. However, a general methodology for assessing the in vivo efficacy of an anti-TIGIT antibody in a syngeneic tumor model is outlined below.

In Vivo Tumor Growth Inhibition Study

- Cell Line and Animal Model: The CT26 colon carcinoma model in BALB/c mice is a commonly used syngeneic model for evaluating immunotherapies.[13]
- Tumor Implantation: 1 x 10<sup>5</sup> to 5 x 10<sup>5</sup> CT26 cells are subcutaneously injected into the flank of the mice.



- Treatment Groups: Mice are randomized into treatment groups once tumors reach a palpable size (e.g., 50-100 mm³). Typical groups include:
  - Vehicle/Isotype control antibody
  - T-448 (murine surrogate) monotherapy
  - Anti-PD-1 monotherapy
  - T-448 + Anti-PD-1 combination therapy
- Dosing Regimen: Antibodies are typically administered intraperitoneally (i.p.) at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
- Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x length x width²).
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumor growth inhibition (TGI) is calculated. Survival is also monitored.
- Pharmacodynamic Analysis: At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry to assess Treg depletion, CD8+ T cell activation (e.g., Ki67, Granzyme B expression), and myeloid cell activation.

Below is a diagram illustrating a typical experimental workflow.





Click to download full resolution via product page

Caption: A typical workflow for preclinical in vivo studies.



### Conclusion

Preclinical data strongly suggest that **T-448** (belrestotug) is a potent anti-TIGIT antibody with a differentiated mechanism of action driven by its FcyR-engaging properties. Its ability to not only block the TIGIT inhibitory pathway but also actively deplete regulatory T cells and engage other immune cells provides a strong rationale for its clinical development, particularly in combination with PD-1/PD-L1 inhibitors. Further publication of direct comparative preclinical data will be crucial to fully elucidate its performance profile relative to other anti-TIGIT therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. iTeos Announces New Data for its Anti-TIGIT Antibody, EOS-448, at the American Society of Hematology Annual Meeting and TIGIT Therapies Digital Summit 2021 BioSpace [biospace.com]
- 2. researchgate.net [researchgate.net]
- 3. gsk.com [gsk.com]
- 4. hbmpartners.com [hbmpartners.com]
- 5. Tiragolumab (Anti-TIGIT) in SCLC: Skyscraper-02, a Towering Inferno PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tiragolumab and TIGIT: pioneering the next era of cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEYVIBE program: vibostolimab and pembrolizumab for the treatment of advanced malignancies PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Arcus Biosciences Arcus Biosciences to Present New Data for Anti-TIGIT Domvanalimab Plus Zimberelimab at the Society for Immunotherapy of Cancer Annual Meeting [investors.arcusbio.com]



- 11. Anti-TIGIT Domvanalimab-Containing Study Arms Improve Progression-Free Survival Compared to Anti-PD1 Alone in Phase 2 Non-Small Cell Lung Cancer Study | Nasdaq [nasdaq.com]
- 12. Arcus Biosciences Anti-TIGIT Domvanalimab Plus Anti-PD-1 Zimberelimab and Chemotherapy Showed 26.7 Months of Median Overall Survival as First-Line Treatment of Unresectable or Advanced Gastroesophageal Adenocarcinomas in the Phase 2 EDGE-Gastric Study [investors.arcusbio.com]
- 13. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [T-448 (Belrestotug): A Comparative Analysis of Preclinical Anti-Tumor Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10818703#benchmarking-t-448-s-performance-in-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com